molecular formula C15H16N2O B1439969 6-amino-1-butylbenzo[cd]indol-2(1H)-one CAS No. 51331-95-4

6-amino-1-butylbenzo[cd]indol-2(1H)-one

Cat. No.: B1439969
CAS No.: 51331-95-4
M. Wt: 240.3 g/mol
InChI Key: OEAOGYZAYOFJGJ-UHFFFAOYSA-N
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Description

6-Amino-1-butylbenzo[cd]indol-2(1H)-one ( 51331-95-4) is a chemical compound based on the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This scaffold was originally used in dyes but is now recognized as a versatile pharmacophore in the development of pharmaceuticals and biologically active compounds . Researchers are exploring derivatives of this core structure as potential therapeutic agents. Notably, BIO-based compounds are being investigated as Bromodomain and Extra-Terminal (BET) inhibitors, which show potential high efficiency against acute gouty arthritis by selectively targeting specific bromodomains involved in inflammatory pathways . Furthermore, conjugates of the benzo[cd]indol-2(1H)-one scaffold have demonstrated promise in oncology research. Studies have identified such compounds as lysosome-targeted anti-metastatic agents that can inhibit hepatocellular carcinoma migration both in vitro and in vivo . These compounds are reported to enter cancer cells via the polyamine transporter, localize in lysosomes, and induce mutually reinforcing crosstalk between autophagy and apoptosis, leading to cancer cell death . With a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol , this amino-substituted derivative serves as a valuable building block for researchers synthesizing novel compounds to explore these mechanisms further. It is particularly useful for establishing structure-activity relationships (SAR) and for the development of dual-functional agents with both therapeutic and diagnostic (theranostic) capabilities, such as lysosome imaging . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-butylbenzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOGYZAYOFJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzo Cd Indol 2 1h One Systems

Established Retrosynthetic Strategies for the Benzo[cd]indol-2(1H)-one Core

Retrosynthetic analysis of the benzo[cd]indol-2(1H)-one core typically involves key disconnections that break down the tricyclic system into more readily available starting materials. A common and established strategy involves the formation of the lactam ring as the final key step. This approach often begins with a substituted naphthalene (B1677914) precursor.

For instance, the synthesis can be envisioned as starting from a naphthalic anhydride (B1165640) derivative. The synthetic sequence would involve the formation of a naphthalimide, followed by a reductive cyclization or a related ring-closing reaction to form the fused lactam ring of the benzo[cd]indol-2(1H)-one system. Another well-established route starts from 4-chloroindoline-2,3-dione, which undergoes nitration and subsequent transformations to build the final ring system. sci-hub.se These classical approaches provide a reliable foundation for accessing the core scaffold, which can then be further functionalized.

Novel Synthetic Routes to Indol-2(1H)-one and Benzo[cd]indol-2(1H)-one Scaffolds

Recent advancements in synthetic chemistry have provided novel and more efficient routes to indol-2(1H)-one and its benzo-fused analogues. These methods often offer improvements in terms of yield, selectivity, and substrate scope.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step, minimizing waste and purification steps. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of indole (B1671886) and indolone scaffolds. acs.org

For example, the Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of highly substituted indoles. nih.gov This reaction, involving an aniline, an isocyanide, an aldehyde, and a carboxylic acid, can be designed to produce intermediates that subsequently cyclize to form the desired indole ring. nih.gov While direct application to the rigid benzo[cd]indol-2(1H)-one system is less common, MCRs are invaluable for creating diverse libraries of related indolone derivatives by varying the multiple starting components. nih.govresearchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles and their derivatives. researchgate.netmdpi.com Catalysts based on palladium, rhodium, copper, and cobalt have been extensively used to facilitate C-H activation, annulation, and cyclization reactions. mdpi.comacs.orgnih.gov

Palladium-catalyzed reactions, such as the annulation of ortho-iodoanilines with aldehydes or alkynes, provide a versatile route to the indole core. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation strategies have also proven effective for constructing complex, polycyclic indole-fused systems from simple indole precursors and alkynes. nih.gov These methods are characterized by their high efficiency and regioselectivity, allowing for the construction of the benzo[cd]indol-2(1H)-one scaffold from appropriately substituted precursors. researchgate.netmdpi.com

Below is a table summarizing various metal-catalyzed approaches for indole synthesis.

Catalytic SystemReaction TypeStarting MaterialsKey Features
Palladium (Pd) Annulationo-iodoanilines, aldehydesMild conditions, ligandless options available. organic-chemistry.org
Copper (Cu) Amination/Cyclizationo-alkynylhaloarenes, aminesGood to excellent yields, flexible. acs.org
Rhodium (Rh) C-H Activation/AnnulationIndoles, alkynesHigh regioselectivity, access to polycycles. nih.gov
Cobalt (Co) Cross-dehydrogenative couplingo-alkenylanilinesEfficient construction of new bonds. mdpi.com

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov Several strategies have been developed for the asymmetric synthesis of chiral indolone and indoline (B122111) frameworks.

One prominent method is the palladium-catalyzed asymmetric hydrogenation of in situ generated indoles, which can produce optically active indolines with high enantioselectivity (up to 96% ee). rsc.org Organocatalysis has also been employed, using chiral Brønsted acids or other small molecules to catalyze reactions like asymmetric Friedel–Crafts alkylations of indoles. nih.govnih.gov These reactions provide access to a wide range of functionalized chiral indole derivatives. nih.gov Furthermore, chiral isothiourea has been used to catalyze the asymmetric N-acylation of N-aminoindoles, yielding N-N axially chiral indole compounds with high yields and enantioselectivities. rsc.org Such strategies are instrumental in creating chiral building blocks that can be elaborated into complex molecules like chiral benzo[cd]indol-2(1H)-one derivatives. acs.org

Derivatization Techniques for Introducing Amino and Alkyl Functionalities

To synthesize the target compound, 6-amino-1-butylbenzo[cd]indol-2(1H)-one, specific functional groups must be introduced onto the core scaffold. This involves N-alkylation to add the butyl group and amination to install the amino group at the C-6 position.

The introduction of the N-butyl group is typically achieved through a standard nucleophilic substitution reaction. The nitrogen atom of the benzo[cd]indol-2(1H)-one lactam is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion, which then reacts with an alkylating agent like 1-bromobutane (B133212) or 1-iodobutane. nih.govsci-hub.se

A variety of methods exist for introducing an amino group onto an indole or indolone ring system. For the specific case of the benzo[cd]indol-2(1H)-one scaffold, the most well-documented method for synthesizing the 6-amino derivative involves a two-step nitration-reduction sequence. acs.org

Nitration: The 1-alkyl-benzo[cd]indol-2(1H)-one precursor is treated with a nitrating agent, such as nitric acid in the presence of a strong acid like sulfuric or acetic acid, to introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the C-6 position. sci-hub.seacs.org

Reduction: The resulting 6-nitro intermediate is then reduced to the 6-amino derivative. This reduction is commonly achieved using classical methods such as treatment with iron powder in the presence of an acid or ammonium (B1175870) chloride. nih.govacs.org

While this nitration-reduction pathway is robust and widely used, modern chemistry offers alternative, more direct amination methods. These include transition metal-catalyzed C-H amination reactions, which can directly convert a C-H bond to a C-N bond. acs.org Metal-free C-H amination protocols have also been developed, utilizing oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford substituted indoles. organic-chemistry.orgresearchgate.net Other approaches involve electrophilic amination using reagents like monochloramine (NH₂Cl) for N-amination or iodine-mediated methods for regioselective C2-amination of indoles. researchgate.netrsc.org

Alkylation and Substituent Modification Strategies for N-Heterocyclic Systems

The functionalization of the benzo[cd]indol-2(1H)-one scaffold is crucial for modulating its physicochemical and biological properties. Key modifications include alkylation at the N-1 position and alteration of substituents on the aromatic rings.

N-Alkylation of the Lactam Nitrogen:

The nitrogen atom of the lactam in the benzo[cd]indol-2(1H)-one system can be readily alkylated under basic conditions. The choice of base and solvent is critical for achieving high yields. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). A variety of alkylating agents can be employed, including alkyl halides (e.g., 1-bromobutane) and dialkyl sulfates. For instance, the N-alkylation of 6-acetylbenzo[cd]indol-2(1H)-one with 1,4-dibromobutane (B41627) has been reported to proceed in the presence of anhydrous K₂CO₃ in refluxing acetonitrile. nih.gov Microwave-assisted, solvent-free N-alkylation of amides and lactams under phase-transfer catalytic conditions has also been developed as a rapid and efficient method. mdpi.com

Substituent Modification at the C-6 Position:

The 6-position of the benzo[cd]indol-2(1H)-one ring is amenable to various chemical transformations, allowing for the introduction of a wide range of functional groups.

From a Nitro Group: A 6-nitro substituent, introduced via electrophilic nitration, serves as a versatile precursor. It can be reduced to a 6-amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Fe in the presence of ammonium chloride). sci-hub.se The resulting amino group can be further modified through diazotization followed by Sandmeyer or other related reactions to introduce halo, cyano, or hydroxyl groups.

From an Acetyl Group: A 6-acetyl group can be introduced through Friedel-Crafts acylation. This ketone functionality can then be a handle for further modifications. For example, it can undergo reductive amination to introduce a substituted amino group or be converted to an oxime, which can then be rearranged to an acetamido group via a Beckmann rearrangement.

Table 2: Summary of Alkylation and Substituent Modification Strategies
TransformationPositionReagents and ConditionsResulting Functional Group
N-AlkylationN-1Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl
ReductionC-6Fe/NH₄Cl or H₂/Pd-CAmino (-NH₂) from Nitro (-NO₂)
Reductive AminationC-6R₁R₂NH, NaBH(OAc)₃ from Acetyl (-COCH₃)Substituted Amino (-CH(NR₁R₂)CH₃)
Beckmann RearrangementC-61. NH₂OH·HCl; 2. PPA or H₂SO₄ from Acetyl (-COCH₃)Acetamido (-NHCOCH₃)

Combinatorial Synthesis and Library Generation of Benzo[cd]indol-2(1H)-one Analogs for Research Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as libraries, for high-throughput screening in drug discovery and chemical biology. semanticscholar.org The benzo[cd]indol-2(1H)-one scaffold is well-suited for the generation of combinatorial libraries due to the presence of multiple points for diversification.

The synthetic strategies for N-alkylation and C-6 substituent modification can be readily adapted for combinatorial synthesis, either in solution-phase or on a solid support. nih.govmdpi.com In a typical solid-phase approach, the benzo[cd]indol-2(1H)-one core could be immobilized on a resin, followed by parallel or split-and-mix synthesis to introduce a variety of substituents.

A hypothetical combinatorial library of 6-amino-1-alkylbenzo[cd]indol-2(1H)-one analogs can be generated by varying the alkyl group at the N-1 position and introducing further diversity at the 6-amino group. For example, starting with a common intermediate such as 6-amino-benzo[cd]indol-2(1H)-one, a library of N-alkylated derivatives can be prepared by reacting it with a set of different alkyl halides. Subsequently, the 6-amino group can be acylated with a diverse collection of carboxylic acids or sulfonylated with various sulfonyl chlorides to generate a two-dimensional library of compounds.

Such libraries of benzo[cd]indol-2(1H)-one analogs are valuable for screening against various biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of bromodomains, such as BRD4, which are implicated in cancer and inflammatory diseases. sci-hub.sedocumentsdelivered.com The systematic variation of substituents allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and selectivity. nih.govacs.org

Table 3: Exemplar Combinatorial Library of 6-Substituted-1-butylbenzo[cd]indol-2(1H)-one Analogs
Compound IDN-1 SubstituentC-6 SubstituentGeneral Structure
A-1- (CH₂)₃CH₃-NH₂A benzo[cd]indol-2(1H)-one core with a butyl group at N-1 and a variable substituent at C-6.
A-2- (CH₂)₃CH₃-NHCOCH₃
A-3- (CH₂)₃CH₃-NHSO₂CH₃
A-4- (CH₂)₃CH₃-NHSO₂Ph

Sophisticated Spectroscopic and Analytical Characterization Paradigms

The unambiguous structural confirmation and purity assessment of novel organic molecules such as 6-amino-1-butylbenzo[cd]indol-2(1H)-one are foundational to chemical research and development. A multi-pronged analytical approach, integrating various sophisticated spectroscopic and chromatographic techniques, is essential for a comprehensive characterization. This section details the application of these advanced methods for the structural elucidation and purity determination of this specific benzo[cd]indolone derivative.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic distribution, orbital energies, and reactivity of 6-amino-1-butylbenzo[cd]indol-2(1H)-one.

Density Functional Theory (DFT) Applications to Indole (B1671886) and Indolone Chromophores

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For indole and its derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. The application of DFT to the benzo[cd]indol-2(1H)-one scaffold allows for a detailed analysis of the effects of the fused ring system and the lactam functionality on the electronic nature of the indole chromophore.

Studies on substituted indoles have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict molecular geometries and thermochemical properties. researchgate.net For this compound, DFT would be instrumental in understanding how the electron-donating amino group at the 6-position and the N-butyl substituent influence the electron density distribution across the entire fused ring system. These calculations provide a foundational understanding of the molecule's stability and intrinsic reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Substitution Effects

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its electronic excitation properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For the indole chromophore, substitutions on the ring system significantly impact the HOMO and LUMO energy levels. chemrxiv.org In the case of this compound, the amino group at the 6-position is expected to raise the HOMO energy level due to its electron-donating nature, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. The N-butyl group, while less impactful electronically than the amino group, can also modulate these orbital energies. Computational studies on similar substituted indoles have shown a bathochromic (red) shift in the absorption spectra, which correlates with a smaller HOMO-LUMO gap. chemrxiv.org

Table 1: Predicted Effects of Substituents on Frontier Molecular Orbitals of the Benzo[cd]indol-2(1H)-one Core

SubstituentPositionPredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Effect on HOMO-LUMO Gap
6-amino6IncreaseMinor ChangeDecrease
1-butyl1Minor IncreaseMinor ChangeMinor Decrease

This table is generated based on established principles of electronic effects of substituents on aromatic systems and is intended to be illustrative.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Molecular Modeling and Simulation for Conformational and Interaction Studies

Beyond the electronic structure of an isolated molecule, molecular modeling and simulation techniques are employed to study its dynamic behavior and interactions with other molecules, particularly biological receptors.

Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for lead candidates. For derivatives of benzo[cd]indol-2(1H)-one, which have been identified as inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4, molecular docking is a key tool.

In a typical docking study involving a compound like this compound and the BRD4 bromodomain, the ligand is placed in the binding pocket of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the lactam oxygen of the benzo[cd]indol-2(1H)-one core could form a crucial hydrogen bond with a key residue in the BRD4 active site. The 6-amino group could also participate in hydrogen bonding, while the N-butyl chain might occupy a hydrophobic pocket.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Pathway Elucidation

Molecular Dynamics (MD) simulations provide a more dynamic and detailed picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape of a molecule and the dynamics of its interaction with a receptor. nih.gov

For this compound, MD simulations can be used to study the flexibility of the N-butyl chain and its preferred conformations in both a solvated environment and when bound to a protein. When a ligand-receptor complex from a docking study is subjected to MD simulations, the stability of the predicted binding pose can be assessed. mdpi.commdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to elucidate the entire binding pathway. nih.govbohrium.com By calculating the binding free energy from the simulation trajectory, a more accurate estimation of the binding affinity can be obtained compared to docking scores alone. nih.gov

Table 2: Key Computational Chemistry Techniques and Their Applications to this compound

TechniquePrimary ApplicationInformation Gained
Density Functional Theory (DFT)Electronic Structure CalculationOptimized geometry, electronic properties, molecular orbital energies.
HOMO-LUMO AnalysisReactivity PredictionChemical reactivity, electronic transition energies, molecular stability.
Molecular Electrostatic Potential (MEP)Reaction Site PredictionCharge distribution, sites for electrophilic and nucleophilic attack.
Molecular DockingLigand-Receptor InteractionBinding pose, key interactions (hydrogen bonds, hydrophobic contacts), binding affinity estimation.
Molecular Dynamics (MD) SimulationsConformational and Interaction DynamicsConformational flexibility, stability of binding pose, binding free energy, binding pathways.

This table provides a summary of the discussed computational methods and their relevance to the study of the title compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

A thorough review of the scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling studies focused exclusively on this compound. Research on the broader class of benzo[cd]indol-2(1H)-one derivatives has primarily centered on their synthesis, biological evaluation as potent and specific BET bromodomain inhibitors, and qualitative structure-activity relationships (SAR). nih.govacs.orgresearchgate.net

These SAR studies have been instrumental in identifying key structural features that influence the inhibitory activity of this class of compounds. For instance, investigations have explored the impact of various substituents on the benzo[cd]indol-2(1H)-one core, leading to the optimization of potency and selectivity for the first bromodomain (BD1) of the BET family. sci-hub.se However, these studies typically present findings in a descriptive manner rather than through the development of predictive mathematical models that are characteristic of QSAR and QSPR.

QSAR and QSPR models are powerful computational tools that establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.netmdpi.com The development of such models requires a dataset of structurally related compounds with experimentally determined activities or properties, along with a set of calculated molecular descriptors that quantify various aspects of their molecular structure. These descriptors can include electronic, steric, hydrophobic, and topological parameters. researchgate.net

Applications in Advanced Materials Science Research

Exploration of Indolone Derivatives in Organic Semiconductors and Optoelectronics

The development of stable and tunable polycyclic aromatic compounds is a crucial goal in the field of organic optoelectronics. chemrxiv.orgchemrxiv.org Indole (B1671886) derivatives, including the indolone class, are considered important heterocyclic systems for these applications due to their π-conjugated structure and the electron-donating characteristics of the indole nucleus. researchgate.net The inherent electronic properties of these scaffolds can be readily adjusted by chemical modification, allowing for the creation of p-type, n-type, or ambipolar organic semiconductors with potentially high charge-transport efficiencies. researchgate.net

While research into 6-amino-1-butylbenzo[cd]indol-2(1H)-one itself is specific, the broader class of indolone derivatives has been explored for its semiconductor potential. The strategy often involves creating donor-acceptor (D-A) type molecules, where the indolone core can act as either the donor or acceptor moiety. These D-A molecules can exhibit strong intermolecular interactions in the solid state, such as π-π stacking, which is beneficial for charge transport in devices like organic field-effect transistors (OFETs). researchgate.net The synthesis of various indolone derivatives allows for the fine-tuning of frontier molecular orbital (HOMO-LUMO) energy levels, which directly impacts their optoelectronic properties and suitability for specific applications. chemrxiv.orgchemrxiv.org

Derivative ClassInvestigated ApplicationKey Structural FeaturePotential Benefit
π-Expanded Indoloindolizines Organic OptoelectronicsFused indole and indolizine (B1195054) moietiesEnhanced stability and tunable HOMO-LUMO gap chemrxiv.orgchemrxiv.org
Halogenated Indolones Organic Field-Effect Transistors (OFETs)Electron-withdrawing halogen groupsLowered LUMO levels, enabling ambipolar charge transport researchgate.net
Donor-Acceptor-Donor Triads Organic ElectronicsIndeno[1,2-b]fluorene-6,12-dione scaffoldExpanded light absorption into the 600-700 nm range nih.gov

Investigation of Luminescent and Optical Properties of Substituted Benzo[cd]indol-2(1H)-ones

Substituted benzo[cd]indol-2(1H)-ones exhibit interesting photophysical properties, particularly fluorescence, which is highly sensitive to the nature and position of substituents on the aromatic core. frontiersin.orgnih.gov The rigid, planar structure of the scaffold contributes to its luminescent capabilities.

Research has demonstrated that conjugating polyamines to the benzo[cd]indol-2(1H)-one (BIO) scaffold can produce potent fluorescent probes. For instance, a homospermine-BIO conjugate was developed as a lysosome-targeting fluorescent agent. nih.gov Further studies led to the development of a series of polyamine-BIO conjugates, with specific derivatives showing strong green fluorescence, indicating their potential as advanced imaging agents. frontiersin.orgnih.gov The introduction of an amino group at the C-6 position, as in this compound, is expected to significantly influence the compound's optical properties. Amino groups are powerful electron-donating groups that can increase the electron density of the aromatic system, often leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. The photophysical properties of various fused indole systems have been systematically investigated using UV-vis and fluorescence spectroscopy to characterize these effects. rsc.org

Compound TypeObserved PropertyWavelength/ColorPotential Application
Polyamine-BIO Conjugate (15f) Stronger fluorescence than parent compoundsGreenBio-imaging agent frontiersin.orgnih.gov
Homospermine-BIO Conjugate (HBC) FluorescenceNot specifiedLysosome-targeting probe nih.gov
Fused Indole Systems General photophysical activityVaries with substitutionFunctional materials rsc.org

Supramolecular Chemistry and Self-Organization Principles Relevant to Indolone Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. For scaffolds like indolone, the key interactions driving self-organization are hydrogen bonding and π–π stacking. While direct studies on the supramolecular assembly of this compound are not widely documented, the principles can be inferred from related indole derivatives.

For example, studies on indole-2-carboxylic acid have shown that it forms lamellar structures based on cyclic hydrogen bonds between the carboxylic acid groups. researchgate.net Similarly, indolocarbazole-containing macrocycles have been shown to form folded structures stabilized by a combination of hydrogen bonding and π–π stacking interactions between the indole planes.

The this compound molecule possesses several key features that can facilitate supramolecular assembly:

Hydrogen Bond Donors: The primary amine (-NH2) group and the lactam N-H group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl (C=O) group of the lactam is an effective hydrogen bond acceptor.

Aromatic System: The extended π-system of the benzo[cd]indol-2(1H)-one core is capable of engaging in π–π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other.

These interactions could potentially guide the self-assembly of the molecules into well-defined one-dimensional (e.g., columns, fibers) or two-dimensional (e.g., sheets) structures, a principle that is fundamental to the bottom-up fabrication of novel organic materials.

Design and Development of Chemical Tools and Probes for Biological Systems

The benzo[cd]indol-2(1H)-one scaffold has proven to be a highly valuable "privileged scaffold" in medicinal chemistry, serving as the foundation for a variety of chemical tools and probes to study biological systems. researchgate.net Its rigid structure allows for the precise spatial orientation of functional groups, enabling targeted interactions with biomolecules.

One of the most significant applications has been the development of BIO derivatives as inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, which are important targets in cancer and inflammation research. acs.orgnih.gov Through structure-based virtual screening and subsequent chemical optimization, potent and specific inhibitors based on the benzo[cd]indol-2(1H)-one core have been identified. acs.orgnih.govsci-hub.se

Furthermore, as mentioned previously, the inherent fluorescence of the scaffold has been harnessed to create targeted imaging agents. By conjugating the BIO core with moieties that direct the molecule to specific cellular organelles, such as lysosomes, researchers have developed powerful tools for live-cell imaging and for studying cellular processes like autophagy. nih.govfrontiersin.orgnih.gov These dual-functional probes can simultaneously act as imaging agents and therapeutic leads. The scaffold has also been used to develop inhibitors for other important biological targets, including Aurora kinases. researchgate.net

Derivative TypeBiological Target/SystemApplication
Substituted Benzo[cd]indol-2(1H)-ones BRD4 (BET Bromodomain)Potent and specific inhibitors for cancer research acs.orgnih.govnih.gov
Polyamine-BIO Conjugates LysosomesTargeted fluorescent probes for cellular imaging nih.govfrontiersin.orgnih.gov
Benz[cd]indol-2(1H)-one Sulfonyl Derivatives Aurora B KinaseKinase inhibitors for anti-cancer agent development researchgate.net

Environmental Research Perspectives on Heterocyclic Compounds

Environmental Fate and Behavior of Organic Heterocyclic Compounds

The journey of a chemical compound through the environment is a complex process governed by its physical and chemical properties and its interactions with various environmental compartments. For organic heterocyclic compounds, this journey is of particular interest due to their widespread use and potential persistence.

Organic heterocyclic compounds are introduced into the environment from a multitude of sources, both natural and anthropogenic. ijiemr.org Industrial activities are a primary contributor, with sectors such as pharmaceuticals, pesticides, and dye manufacturing releasing these compounds through wastewater and other waste streams. numberanalytics.com The textile industry, a major user of dyes, is estimated to contribute significantly to industrial water pollution, with a substantial portion of the dyes used being discharged into the environment. nih.gov

The parent compound, benzo[cd]indol-2(1H)-one, has historical use in the dye industry, which suggests that its derivatives could be found in industrial effluents. nih.gov Other potential release pathways include agricultural runoff, where heterocyclic compounds are used as pesticides, and improper disposal of pharmaceuticals. numberanalytics.com

Table 1: Potential Sources of Heterocyclic Compound Release

Source CategorySpecific ExamplesPotential Release Pathways
Industrial Processes Pharmaceutical manufacturing, Dye and pigment production, Chemical synthesisWastewater discharge, atmospheric emissions, solid waste disposal
Agricultural Activities Pesticide and herbicide applicationRunoff from fields, spray drift, leaching into groundwater
Consumer Products Pharmaceuticals, personal care productsSewage and wastewater treatment plant effluent
Natural Sources Plant decomposition, volcanic eruptionsNatural leaching and atmospheric deposition

Once released, the transport and distribution of organic heterocyclic compounds are dictated by their physicochemical properties, such as water solubility, vapor pressure, and their tendency to adsorb to soil and sediment particles. ijiemr.org Compounds with higher water solubility will tend to be more mobile in aquatic systems, while those with lower solubility may accumulate in sediments.

The distribution of these compounds can be influenced by environmental factors like temperature and the chemical composition of the soil and water. nih.gov For instance, the sorption of some nitrogen-containing heterocyclic compounds to soil can be affected by the ionic strength and the types of ions present in the water. nih.gov Long-range transport is also a possibility for some persistent organic pollutants, allowing them to be distributed globally via atmospheric currents. unifr.ch

Abiotic and Biotic Transformation and Degradation Processes

The persistence of a chemical in the environment is determined by the rate at which it is broken down by abiotic (non-living) and biotic (living) processes. carnegiescience.edu

Photochemical degradation, or photolysis, is a key abiotic process where sunlight provides the energy to break down chemical compounds. researchgate.net For nitrogen-containing heterocyclic compounds, this can be a significant degradation pathway. acs.org The effectiveness of photolysis depends on the compound's ability to absorb light at wavelengths present in the solar spectrum and the presence of other substances in the environment that can act as photosensitizers. researchgate.net Photocatalysis, often explored for the synthesis of nitrogen-containing heterocycles, can also play a role in their degradation in the presence of suitable photocatalysts and light. researchgate.net

Biotic degradation, primarily carried out by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic pollutants from the environment. carnegiescience.edunih.gov The structure of a heterocyclic compound greatly influences its susceptibility to microbial attack. researchgate.net

For indole (B1671886) and its derivatives, which share a structural similarity with the benzo[cd]indol-2(1H)-one core, microbial degradation has been studied for over a century. frontiersin.orgnih.gov Bacteria capable of utilizing indole as a source of carbon and energy have been isolated from various environments, including livestock waste. nih.gov The aerobic degradation of indole often begins with oxidation and subsequent cleavage of the heterocyclic ring. nih.gov Intermediates such as isatin (B1672199) and anthranilic acid have been identified in the metabolic pathways of some bacteria. nih.gov The ability of microorganisms to degrade these compounds is a promising avenue for the bioremediation of contaminated sites. researchgate.net

Table 2: Examples of Microorganisms Involved in Indole Degradation

MicroorganismDegradation Pathway/ProductsReference
Pseudomonas indoloxidansProduces indigo (B80030) during indole decomposition. nih.gov
Alcaligenes sp.Utilizes indole as a sole carbon and energy source, producing anthranilic acid and isatin as intermediates. nih.gov
Arthrobacter sp.Capable of utilizing indole as a sole carbon and energy source, with intermediates including anthranilic acid and isatin. nih.gov
Gram-negative bacterium (unspecified)Proposed pathway: indole -> indoxyl -> isatin -> N-formylanthranilate -> anthranilate -> salicylate (B1505791) -> catechol. nih.gov

Theoretical and Predictive Modeling of Environmental Parameters for Organic Compounds

In the absence of experimental data, theoretical and predictive models, such as Quantitative Structure-Activity Relationships (QSAR), are valuable tools for estimating the environmental fate and toxicity of chemical compounds. rsc.org These models use the molecular structure of a compound to predict its physicochemical properties and biological activities. researchgate.net

For environmental applications, QSAR models can estimate parameters such as water solubility, soil sorption coefficients, and potential for bioaccumulation. researchgate.net By correlating molecular descriptors with known environmental data for a range of chemicals, these models can provide initial assessments for new or less-studied compounds. nih.gov This approach allows for the prioritization of chemicals for further experimental testing and can aid in risk assessment. rsc.org

Future Research Directions and Emerging Avenues

Advancement in Chemo- and Regioselective Synthetic Methodologies for Benzo[cd]indol-2(1H)-one Derivatives

The development of efficient and selective synthetic methods is paramount for the exploration of novel benzo[cd]indol-2(1H)-one derivatives. Future research will likely focus on advancing chemo- and regioselective strategies to enable precise control over the molecular architecture, facilitating the synthesis of complex analogues with enhanced properties.

Modern catalytic systems are at the forefront of this endeavor. For instance, cobalt-catalyzed C-H carbonylation of naphthylamides has been developed for the synthesis of the benzo[cd]indol-2(1H)-one scaffold, offering a direct and efficient route. nih.gov Furthermore, rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate provides a method for constructing related isoindolinone structures with high regioselectivity. tandfonline.com

The table below summarizes some of the promising catalytic strategies for the synthesis of benzo[cd]indol-2(1H)-one and related scaffolds.

Catalytic StrategyKey FeaturesPotential Advantages
Cobalt-Catalyzed C-H CarbonylationDirect carbonylation of naphthylamidesHigh atom economy, direct access to the core scaffold
Rhodium(III)-Catalyzed C-H/N-H ActivationAnnulation of N-methoxybenzamidesHigh regioselectivity, mild reaction conditions
Copper-Catalyzed ReactionsSequential coupling and hydroaminationFormation of complex fused systems
Palladium-Catalyzed SynthesisCross-coupling reactionsVersatile for introducing a variety of substituents
Multicomponent Reactions (MCRs)One-pot synthesis from multiple starting materialsHigh efficiency, reduced waste, molecular diversity

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel benzo[cd]indol-2(1H)-one derivatives. These computational tools can accelerate the identification of promising drug candidates by predicting their biological activity, physicochemical properties, and potential toxicities.

Structure-based virtual screening (SBVS) has already proven successful in identifying benzo[cd]indol-2(1H)-one derivatives as potent BET bromodomain inhibitors. tandfonline.comrsc.orgtandfonline.com Future advancements will likely involve the use of more sophisticated AI/ML models, such as deep neural networks and generative models, for de novo drug design. These models can learn the complex relationships between chemical structure and biological function to propose entirely new molecules with optimized properties.

Elucidation of Complex Mechanistic Pathways in Molecular Recognition

A deeper understanding of the molecular recognition pathways of benzo[cd]indol-2(1H)-one derivatives is crucial for the rational design of more potent and selective agents. Future research will focus on elucidating the intricate details of their interactions with biological targets.

For their role as BET bromodomain inhibitors, studies have shown that the planar benzo[cd]indol-2(1H)-one core binds to the acetyl-lysine binding pocket of the bromodomain. rsc.org This interaction is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues, such as a conserved asparagine. rsc.orgrsc.org X-ray crystallography has been instrumental in revealing these binding modes. rsc.org

Future investigations will likely employ advanced techniques such as cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations to capture the dynamic nature of these interactions. acs.orgmdpi.com MD simulations, for instance, can provide insights into the binding pathways and the conformational changes that occur upon ligand binding. acs.orgmdpi.com A thorough understanding of the structure-activity relationships (SAR) will continue to guide the optimization of these compounds, focusing on substituents that can enhance binding affinity and selectivity for specific bromodomains or other targets. rsc.org

Expansion of Indolone Applications in Novel Materials and Chemical Biology Tools

Beyond their therapeutic potential, benzo[cd]indol-2(1H)-one derivatives are emerging as valuable tools in chemical biology and materials science. Their inherent fluorescence properties make them attractive candidates for the development of novel sensors and imaging agents.

Researchers have developed benzo[cd]indol-2(1H)-one conjugates that act as lysosome-targeting fluorescent probes, enabling the visualization of these organelles within living cells. nih.gov The development of photoactivatable fluorescent indolones, such as N-hydroxyoxindoles, opens up possibilities for high-resolution imaging and studying dynamic biological processes. nih.gov

The indole (B1671886) scaffold, in general, is known for its use in chemosensors for detecting various ions and small molecules. researchgate.netmdpi.comresearchgate.net Future work could focus on designing benzo[cd]indol-2(1H)-one-based sensors with high selectivity and sensitivity for specific analytes of biological or environmental importance. The versatility of the indolone core also presents opportunities for its incorporation into novel materials with unique photophysical or electronic properties.

Development of Sustainable Synthesis and Environmental Remediation Strategies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. Future research on benzo[cd]indol-2(1H)-one derivatives will undoubtedly prioritize the development of sustainable synthetic routes that minimize environmental impact.

This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. tandfonline.comtandfonline.com The development of catalytic methods, particularly those using earth-abundant metals, is a key aspect of sustainable synthesis. rsc.org Multicomponent reactions, as mentioned earlier, also align with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. rsc.org

While the direct application of 6-amino-1-butylbenzo[cd]indol-2(1H)-one in environmental remediation has not been reported, the broader field of bioremediation utilizes various organic compounds and enzymatic processes to clean up pollutants. researchgate.netscispace.com Future research could explore the biodegradability of benzo[cd]indol-2(1H)-one derivatives and the potential for designing environmentally benign analogues. The development of biodegradable polymers incorporating such heterocyclic structures is an emerging area of interest. google.commdpi.comgoogle.com

Q & A

Basic: What are the primary synthetic strategies for 6-amino-1-butylbenzo[cd]indol-2(1H)-one and its derivatives?

The synthesis typically involves:

  • Multistep functionalization : Substituents like benzimidazole or polyamine chains are introduced via nucleophilic substitution or coupling reactions. For example, derivatives with lysosome-targeting moieties were synthesized by attaching 4-aminobutyl or piperazinyl groups to the benzo[cd]indol-2(1H)-one core .
  • Palladium-catalyzed alkyne insertion : Used to construct cyclopenta-fused indol-2-one scaffolds, enabling structural diversity .
  • Bromination intermediates : Brominated analogs (e.g., 5-bromo or 6-bromo derivatives) serve as precursors for further functionalization .

Basic: What biological targets are associated with this compound?

Key targets include:

  • Autophagy-related enzymes : Atg4B, a cysteine protease critical for autophagy, inhibited via benzo[cd]indol-2(1H)-one derivatives (IC₅₀ values in low micromolar range) .
  • BET bromodomains : Derivatives selectively inhibit BRD4 (Kd = 124–137 nM) by mimicking acetyl-lysine interactions .
  • Lysosomal pathways : Anti-metastatic derivatives disrupt lysosomal function in cancer cells .
  • Thymidylate synthase : Early analogs were explored as enzyme inhibitors .

Basic: Which structural features are critical for bioactivity?

  • Core scaffold : The benzo[cd]indol-2(1H)-one moiety is essential for binding to hydrophobic pockets in targets like Atg4B and BRD4 .
  • Substituents :
    • Butylamino chains : Enhance lysosomal targeting and cellular uptake .
    • Benzimidazole groups : Improve antiproliferative activity by interacting with DNA or enzymes .
    • Electron-withdrawing groups (e.g., Br) : Modulate electronic properties and binding affinity .

Advanced: How can selectivity for BET bromodomains over non-BET proteins be optimized?

  • Structure-based design : Replace hydrogen-bond donors/acceptors to disrupt interactions with non-BET bromodomains. Compound 85 (Kd = 124 nM for BRD4) showed >100-fold selectivity over non-BET subfamilies .
  • Pharmacophore refinement : Introduce steric bulk (e.g., methyl groups) to exploit size differences in acetyl-lysine binding pockets .

Advanced: What structure-activity relationship (SAR) trends are observed in anti-metastatic derivatives?

  • Chain length : Derivatives with 4-aminobutyl chains (e.g., 14g ) showed superior lysosomal accumulation and anti-migration activity compared to shorter chains .
  • Cationic moieties : Protonatable groups (e.g., piperazine) enhance solubility and lysosome-targeting efficiency .
  • Benzimidazole substitution : Improved cytotoxicity (IC₅₀ < 1 µM in MDA-MB-231 cells) by stabilizing interactions with lysosomal enzymes .

Advanced: How can contradictions in enzymatic vs. cellular assay data be resolved?

  • Orthogonal validation : Use complementary assays (e.g., AlphaScreen for Atg4B inhibition and Western blotting for LC3-II accumulation) to confirm target engagement .
  • Off-target profiling : Employ kinome-wide screens to rule out promiscuity, as seen in early Atg4B inhibitors .

Advanced: What in vivo models validate its pharmacokinetic and therapeutic potential?

  • MV4;11 leukemia xenografts : Compound 85 (oral bioavailability = 75.8%, T₁/₂ = 3.95 h) reduced tumor growth by 60% at 50 mg/kg .
  • Metastasis models : Lysosome-targeted derivatives reduced lung metastasis in 4T1 breast cancer models, correlating with lysosomal membrane permeabilization .

Advanced: How do polyamine conjugates enhance anticancer efficacy?

  • Cellular uptake : Polyamines exploit overexpressed transporters in cancer cells for selective delivery .
  • Dual targeting : Conjugates like 14g combine DNA intercalation (via indol-2-one) and polyamine-mediated lysosomal disruption .

Advanced: What virtual screening strategies identify novel analogs?

  • Structure-based virtual screening (SBVS) : Docking against BRD4’s acetyl-lysine site identified initial hits, optimized via molecular dynamics .
  • Fragment-based screening : Cocrystallization with T. brucei NDRT revealed key binding motifs for scaffold diversification .

Advanced: How are pharmacokinetic challenges addressed in lead optimization?

  • Metabolic stability : Introduce electron-donating groups (e.g., OMe) to reduce CYP450-mediated oxidation .
  • Solubility : Salt formation (e.g., trihydrochloride of 15e ) improves aqueous solubility without compromising target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.